REACTION_CXSMILES
|
[CH2:1]([CH2:4][C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3].[C:8]([OH:11])(=[O:10])C.[H-].[Na+].[CH3:14]COCC>>[CH3:14][O:11][C:8](=[O:10])[CH2:6][C:5](=[O:7])[CH2:4][CH2:1][CH:2]=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C=C)CC(C)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated by the conventional method
|
Type
|
DISTILLATION
|
Details
|
the remained oily material was distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CCC=C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |